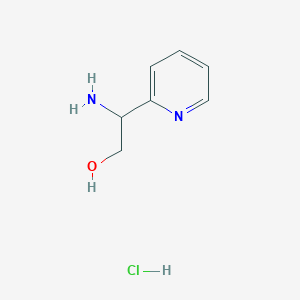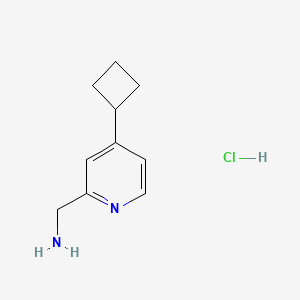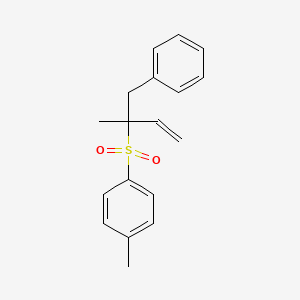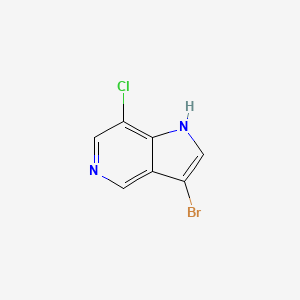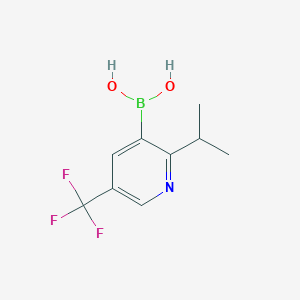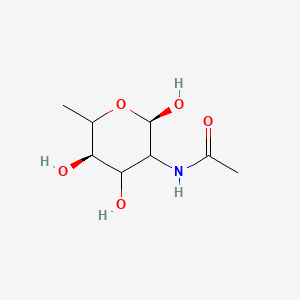
Pemetrexed Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pemetrexed Impurity D is a process-related impurity associated with the synthesis of Pemetrexed Disodium, an antifolate antineoplastic agent. Pemetrexed is used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed Impurity D involves several steps, including the use of protecting groups, coupling reactions, and deprotection steps. One common synthetic route includes the following steps:
- Protection of the amino group using carbobenzyloxy chloride (CbzCl).
- Coupling with 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in the presence of a coupling reagent like HATU in dimethylformamide (DMF).
- Deprotection using palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH).
- Final coupling with the desired reactant using HATU .
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent choice to minimize the formation of by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Pemetrexed Impurity D can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidative dimers and other oxidation products.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like sodium methoxide and various halides can be used.
Major Products Formed
The major products formed from these reactions include oxidative dimers, reduced forms of the compound, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Pemetrexed Impurity D is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Pemetrexed Disodium. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quality control of pharmaceutical products .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- Pemetrexed Impurity A
- Pemetrexed Impurity B
- Pemetrexed Impurity C
Uniqueness
Pemetrexed Impurity D is unique in its specific formation pathway and the conditions under which it is produced. Its presence and control are critical for the overall quality of Pemetrexed Disodium .
Propiedades
Fórmula molecular |
C8H15NO5 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
N-[(2R,5R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5?,6-,7?,8+/m0/s1 |
Clave InChI |
XOCCAGJZGBCJME-XKAPMDFDSA-N |
SMILES isomérico |
CC1[C@@H](C(C([C@@H](O1)O)NC(=O)C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

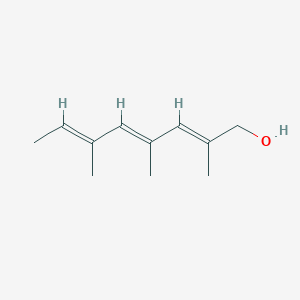
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)

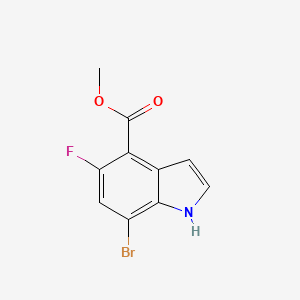

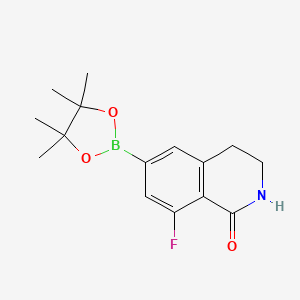
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
